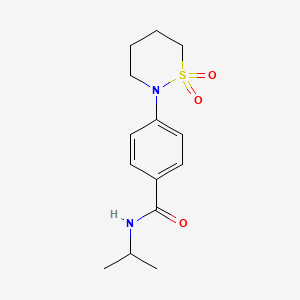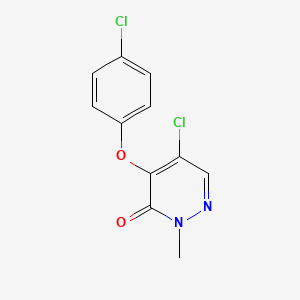![molecular formula C13H15NO5 B5689496 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is not well understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in neurotransmitter signaling and melanin synthesis, respectively.
Biochemical and Physiological Effects:
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to have various biochemical and physiological effects, including antioxidant, antimicrobial, and anticancer activities. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to scavenge free radicals and protect cells from oxidative stress. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is its versatility in various applications, including materials science, drug delivery, and biomedical engineering. 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is also relatively easy to synthesize and modify, making it a useful building block for the synthesis of more complex molecules. However, one limitation of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid is its limited solubility in water, which may affect its efficacy in certain applications.
将来の方向性
There are many potential future directions for 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid research, including the development of new synthesis methods, the exploration of its biological activities and mechanism of action, and the optimization of its applications in various fields. In materials science, future research could focus on the synthesis of new MOFs and COFs using 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid as a building block. In drug delivery, future research could focus on the development of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid-based nanoparticles for targeted drug delivery. In biomedical engineering, future research could focus on the use of 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid as a scaffold material for tissue engineering and regenerative medicine.
合成法
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid can be synthesized through a multistep process involving the reaction of isophthalic acid with 2,2-dimethylpropanoic anhydride and subsequent amination with ammonia. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been studied extensively for its potential applications in various fields, including materials science, drug delivery, and biomedical engineering. In materials science, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable and porous structures. In drug delivery, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been incorporated into polymeric nanoparticles to improve drug solubility and release. In biomedical engineering, 5-[(2,2-dimethylpropanoyl)amino]isophthalic acid has been used as a scaffold material for tissue engineering due to its biocompatibility and ability to support cell growth.
特性
IUPAC Name |
5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(2,3)12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARNUSSCRCMUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pivalamidoisophthalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5689417.png)
![cis-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689420.png)
![N-cyclopropyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B5689423.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)
![4-chloro-2-[(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B5689445.png)
![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)


![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

